2,4,6-Trinitrobenzyl bromide

Descripción general

Descripción

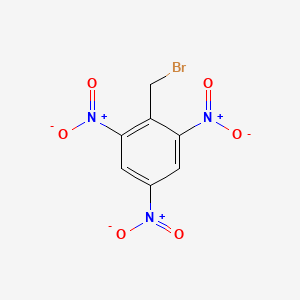

2,4,6-Trinitrobenzyl bromide is an organic compound with the molecular formula C7H4BrN3O6. It is a derivative of benzene, where three nitro groups (NO2) are attached to the benzene ring at positions 2, 4, and 6, and a bromomethyl group (CH2Br) is attached at position 1. This compound is known for its use in various chemical reactions and its applications in scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2,4,6-Trinitrobenzyl bromide can be synthesized through the bromination of 2,4,6-trinitrotoluene. The reaction involves the use of an alkali metal hypobromite, such as sodium hypobromite, in the presence of solvents like tetrahydrofuran and methanol. The reaction is typically carried out at low temperatures to control the exothermic nature of the process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of reactants and control of reaction conditions to ensure safety and efficiency. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining the quality of the product.

Análisis De Reacciones Químicas

Types of Reactions

2,4,6-Trinitrobenzyl bromide undergoes various types of chemical reactions, including:

Nucleophilic Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as hydroxide ions, amines, and thiols.

Reduction Reactions: The nitro groups can be reduced to amino groups using reducing agents like tin and hydrochloric acid.

Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common due to the presence of electron-withdrawing nitro groups.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide, ammonia, and thiols are commonly used. The reactions are typically carried out in polar solvents such as water or alcohols.

Reduction: Reducing agents like tin and hydrochloric acid or catalytic hydrogenation are used under acidic conditions.

Oxidation: Strong oxidizing agents like potassium permanganate can be used, although these reactions are less frequent.

Major Products Formed

Nucleophilic Substitution: Products include 2,4,6-trinitrobenzyl alcohol, 2,4,6-trinitrobenzylamine, and 2,4,6-trinitrobenzylthiol.

Reduction: Products include 2,4,6-triaminobenzyl bromide.

Oxidation: Products are less common but can include further oxidized derivatives of the benzene ring.

Aplicaciones Científicas De Investigación

Applications in Organic Synthesis

1. Intermediate for Synthesis:

TNBB serves as a versatile intermediate in organic synthesis. It can be transformed into various derivatives through nucleophilic substitution reactions. For instance, it can be converted into 2,4,6-trinitrobenzyl alcohol via hydrolysis, which has implications in further synthetic pathways for pharmaceuticals and agrochemicals .

2. Synthesis of Nitro Compounds:

TNBB is utilized in the preparation of other nitro compounds. For example, it can be reacted with silver nitrate to yield 2,4,6-trinitrobenzyl nitrate . This transformation is significant in developing new explosives or propellant materials.

Explosives Research

1. Development of Explosive Materials:

Given its structural similarity to TNT, TNBB is studied for its potential as an explosive material. Research indicates that compounds derived from TNBB exhibit explosive characteristics comparable to traditional explosives . The nitration reactions involving TNBB can lead to the formation of new energetic materials with tailored properties.

2. Analytical Chemistry:

TNBB is also used in analytical chemistry for detecting and quantifying nitroaromatic compounds. Its derivatives can serve as standards in mass spectrometry and chromatography due to their well-defined chemical structures .

Materials Science

1. Polymer Chemistry:

In materials science, TNBB is explored for its potential application in modifying polymers. The introduction of nitro groups can enhance the thermal stability and mechanical properties of polymer matrices . Research has shown that incorporating TNBB into cellulose derivatives can yield materials with improved flame retardancy and mechanical strength.

2. Functional Coatings:

TNBB and its derivatives are investigated for use in functional coatings that require specific chemical reactivity or stability under extreme conditions. Their high reactivity allows for the development of coatings that can respond to environmental stimuli or provide protective barriers against degradation .

Case Studies

Mecanismo De Acción

The mechanism of action of 2,4,6-Trinitrobenzyl bromide involves its reactivity towards nucleophiles. The electron-withdrawing nitro groups increase the electrophilicity of the bromomethyl group, making it more susceptible to nucleophilic attack. This leads to the formation of a Meisenheimer complex, which then undergoes further reactions to yield the final products .

Comparación Con Compuestos Similares

Similar Compounds

2,4,6-Trinitrotoluene (TNT): Similar structure but with a methyl group instead of a bromomethyl group.

2,4,6-Trinitrobenzyl chloride: Similar structure but with a chloromethyl group instead of a bromomethyl group.

Hexanitrostilbene (HNS): A related compound with six nitro groups and used in similar applications.

Uniqueness

2,4,6-Trinitrobenzyl bromide is unique due to its specific reactivity towards nucleophiles, which is enhanced by the presence of the bromomethyl group. This makes it a valuable reagent in organic synthesis and biochemical studies.

Actividad Biológica

2,4,6-Trinitrobenzyl bromide (TNBB) is a nitroaromatic compound with significant industrial applications, particularly in the synthesis of various chemical intermediates. However, its biological activity is of increasing interest due to its potential implications in pharmacology and toxicology. This article reviews the biological activity of TNBB, focusing on its mechanisms of action, effects on cellular systems, and relevant case studies.

- Chemical Formula : CHBrNO

- Molecular Weight : 306.029 g/mol

- CAS Number : 7195-50-8

Mechanisms of Biological Activity

The biological activity of TNBB can be attributed to its structural characteristics, particularly the presence of multiple nitro groups which can undergo reduction to form reactive intermediates. These intermediates can interact with cellular macromolecules, leading to various biological effects.

1. Cytotoxicity

TNBB has demonstrated cytotoxic effects in various cell lines. Studies indicate that TNBB can induce apoptosis through oxidative stress mechanisms. The nitro groups in TNBB can generate reactive oxygen species (ROS), leading to cellular damage and apoptosis.

2. Antimicrobial Activity

Research has shown that TNBB exhibits antimicrobial properties against several bacterial strains. Its effectiveness is believed to stem from its ability to disrupt bacterial cell membranes and interfere with essential cellular processes.

3. Inhibition of Enzymatic Activity

TNBB has been reported to inhibit certain enzymes involved in metabolic pathways. For instance, it may inhibit cytochrome P450 enzymes, which are crucial for drug metabolism and detoxification processes in the liver.

Case Study 1: Cytotoxic Effects on Cancer Cells

A study conducted on human leukemia cells demonstrated that TNBB induces significant cytotoxicity at low micromolar concentrations. The mechanism was linked to increased levels of ROS and subsequent activation of apoptotic pathways. The study reported an IC value of approximately 5 µM for TNBB in inducing cell death in these cancer cell lines .

Case Study 2: Antimicrobial Efficacy

In vitro tests against Staphylococcus aureus and Escherichia coli revealed that TNBB possesses notable antibacterial activity. The minimum inhibitory concentration (MIC) was determined to be around 50 µg/mL for S. aureus, indicating its potential as a lead compound for developing new antimicrobial agents .

Summary of Biological Activities

| Biological Activity | Mechanism | IC/MIC |

|---|---|---|

| Cytotoxicity | Induction of ROS leading to apoptosis | ~5 µM |

| Antimicrobial | Disruption of cell membranes | ~50 µg/mL for S. aureus |

Discussion

The biological activities associated with this compound highlight its potential as both a therapeutic agent and a toxic compound. Its cytotoxic effects suggest possible applications in cancer therapy, while its antimicrobial properties warrant further investigation for potential use in treating infections caused by resistant bacterial strains.

Propiedades

IUPAC Name |

2-(bromomethyl)-1,3,5-trinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrN3O6/c8-3-5-6(10(14)15)1-4(9(12)13)2-7(5)11(16)17/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLOWWYUYNQRCOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])CBr)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrN3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30372944 | |

| Record name | 2,4,6-TRINITROBENZYL BROMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30372944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7195-50-8 | |

| Record name | 2,4,6-TRINITROBENZYL BROMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30372944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.